molecular formula C62H90ClCoN13O15P B560563 Hydroxocobalamin xhydrochloride CAS No. 59461-30-2

Hydroxocobalamin xhydrochloride

Cat. No.: B560563
CAS No.: 59461-30-2
M. Wt: 1382.8 g/mol
InChI Key: KEHNCSYXYMMUCO-UHFFFAOYSA-K
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Description

Vitamin B12a is an organic derivative, used as a powerful antidote for cyanide poisoning. It is a storage and delivery form of vitamin B12 and its mode of action involves the formation of non-toxic cyanocobalamin.
Hydroxocobalamin hydrochloride (Vitamin B12a hydrochloride) is a naturally occurring vitamin B12 form found in food and used as a dietary supplement in the treatment of vitamin B12 deficiency.

Mechanism of Action

Target of Action

Hydroxocobalamin hydrochloride, also known as vitamin B12a, is primarily used by the body . It targets cells throughout the body, as it is essential for DNA synthesis and cellular energy production .

Mode of Action

Hydroxocobalamin hydrochloride acts as a precursor to cyanocobalamin (vitamin B12). Cyanocobalamin acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis, used in cell replication and hematopoiesis . In the presence of cyanide, each hydroxocobalamin molecule can bind one cyanide ion by displacing it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Biochemical Pathways

Hydroxocobalamin hydrochloride is involved in numerous biochemical pathways. As a form of vitamin B12, it plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood. It is involved in the metabolism of every cell of the human body, particularly affecting DNA synthesis and regulation, but also fatty acid synthesis and energy production .

Pharmacokinetics

It has a very high protein binding capacity, forming various cobalamin-III complexes . The distribution volume of free cobalamins-III is between 280.7 to 349.5 L, and total cobalamins-III is between 21.8 to 25.6 L . The compound is excreted in the urine, with 50% to 60% eliminated within the initial 72 hours . The elimination half-life is approximately 26 to 31 hours .

Result of Action

The primary result of hydroxocobalamin hydrochloride action is the prevention and treatment of vitamin B12 deficiency. This includes conditions arising from alcoholism, malabsorption, tapeworm infestation, celiac, hyperthyroidism, hepatic-biliary tract disease, persistent diarrhea, ileal resection, pancreatic cancer, renal disease, prolonged stress, vegan diets, macrobiotic diets or other restrictive diets . It is also used for the treatment of known or suspected cyanide poisoning .

Action Environment

The action of hydroxocobalamin hydrochloride can be influenced by various environmental factors. For instance, certain dietary habits, such as vegan or macrobiotic diets, can lead to a deficiency in vitamin B12, thereby increasing the need for hydroxocobalamin hydrochloride . Furthermore, conditions such as alcoholism, malabsorption, and certain diseases can also affect the body’s ability to absorb and utilize this compound .

Biochemical Analysis

Biochemical Properties

Hydroxocobalamin Hydrochloride acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is necessary for growth, cell replication, hematopoiesis, and nucleoprotein as well as myelin synthesis .

Cellular Effects

Hydroxocobalamin Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is required for the body to make DNA .

Molecular Mechanism

Hydroxocobalamin Hydrochloride exerts its effects at the molecular level through various mechanisms. Each Hydroxocobalamin Hydrochloride molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

The effects of Hydroxocobalamin Hydrochloride change over time in laboratory settings. It has been reported that the duration of interference for blood tests does not exceed 48 hours, but urinalysis and dialysis interference can last for 8 days .

Dosage Effects in Animal Models

The effects of Hydroxocobalamin Hydrochloride vary with different dosages in animal models. In a porcine study of cyanide exposure, with pre-exposure antidote administration, licensed doses of Hydroxocobalamin Hydrochloride were effective at just lethal doses but ineffective at less than twice the estimated LD50 .

Metabolic Pathways

Hydroxocobalamin Hydrochloride is involved in various metabolic pathways. It is primarily metabolized in the liver, and cobalamins are absorbed in the ileum and stored in the liver .

Transport and Distribution

Hydroxocobalamin Hydrochloride is transported and distributed within cells and tissues. It is primarily hepatic, and cobalamins are absorbed in the ileum and stored in the liver .

Properties

CAS No.

59461-30-2

Molecular Formula

C62H90ClCoN13O15P

Molecular Weight

1382.8 g/mol

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride

InChI

InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3

InChI Key

KEHNCSYXYMMUCO-UHFFFAOYSA-K

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Related CAS

27085-12-7
59461-30-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxocobalamin xhydrochloride
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Q & A

Q1: What challenges exist in providing hydroxocobalamin hydrochloride to pediatric patients, and how does the research presented address these challenges?

A1: One challenge is the lack of commercially available parenteral vitamin B12 solutions suitable for children under three years old in certain regions []. This necessitates compounding hydroxocobalamin hydrochloride into a stable, sterile, and preservative-free formulation appropriate for intramuscular administration in this sensitive patient population.

Q2: How does the stability of sterile filtered hydroxocobalamin hydrochloride compare to autoclaved solutions, and what are the implications for its preparation and shelf life?

A2: The research highlights a crucial difference in the stability of hydroxocobalamin hydrochloride solutions based on the sterilization method employed []. While sterile filtration yielded a stable solution with no detectable degradation products after 24 months at 2-8°C, autoclaving at 121°C for 15 minutes resulted in significant degradation. Specifically, the autoclaved solution exhibited a 20% decrease in hydroxocobalamin content and the presence of degradation products.

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